2-bromo-6-fluoro-4-formylbenzoic acid
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Overview
Description
2-bromo-6-fluoro-4-formylbenzoic acid is an organic compound with the molecular formula C8H4BrFO3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and formyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-bromo-6-fluoro-4-formylbenzoic acid can be synthesized through several methods. One common approach involves the bromination of 4-fluorobenzoic acid, followed by formylation. The bromination reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The formylation step can be achieved using formylating agents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and formylation processes, optimized for yield and purity. These processes often utilize continuous flow reactors and automated systems to ensure consistent product quality and efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-fluoro-4-formylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution: Products include derivatives with different functional groups replacing bromine or fluorine.
Oxidation: The major product is 2-bromo-6-fluoro-4-carboxybenzoic acid.
Reduction: The major product is 2-bromo-6-fluoro-4-hydroxybenzoic acid.
Scientific Research Applications
2-bromo-6-fluoro-4-formylbenzoic acid is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-6-fluoro-4-formylbenzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity through electronic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-fluorobenzoic acid
- 4-bromo-2-fluorobenzoic acid
- 2-bromo-6-fluorobenzoic acid
Uniqueness
2-bromo-6-fluoro-4-formylbenzoic acid is unique due to the presence of both bromine and fluorine atoms along with a formyl group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
CAS No. |
2384847-40-7 |
---|---|
Molecular Formula |
C8H4BrFO3 |
Molecular Weight |
247 |
Purity |
95 |
Origin of Product |
United States |
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